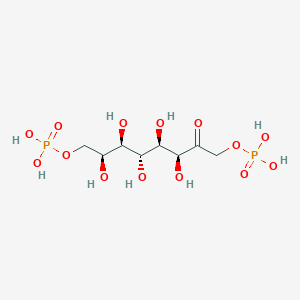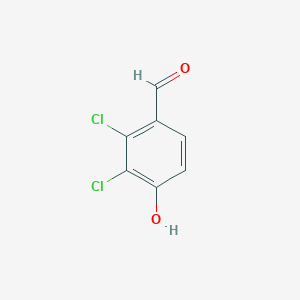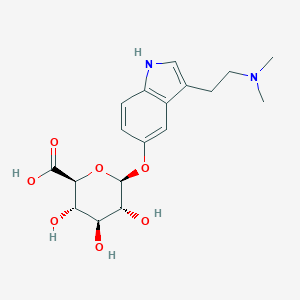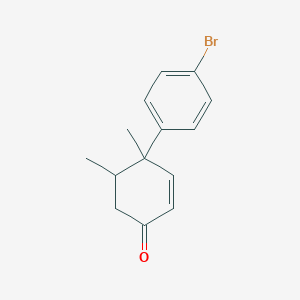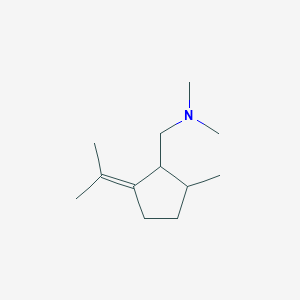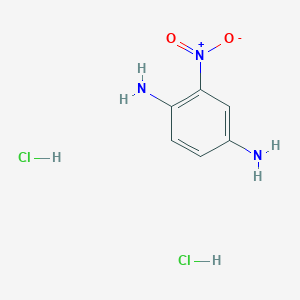
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2) is a chemical compound that is commonly referred to as 2-nitro-1,4-phenylenediamine hydrochloride. This compound is widely used in scientific research due to its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
2-nitro-1,4-phenylenediamine hydrochloride has a wide range of potential applications in scientific research. One of the most common uses of this compound is in the development of new drugs and therapies. The compound has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer. Additionally, it has been studied as a potential treatment for other diseases, including Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-nitro-1,4-phenylenediamine hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells and may also help to slow the progression of other diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 2-nitro-1,4-phenylenediamine hydrochloride can have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and may also have antioxidant properties. Additionally, it has been studied for its potential to protect against DNA damage and to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-nitro-1,4-phenylenediamine hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to control the concentration of the compound in cell cultures, and it may also have toxic effects on non-cancerous cells.
Zukünftige Richtungen
There are many potential future directions for research on 2-nitro-1,4-phenylenediamine hydrochloride. One area of interest is the development of new cancer therapies based on the compound's anti-tumor properties. Additionally, researchers may explore the use of the compound in the treatment of other diseases, such as Parkinson's and Alzheimer's disease. Further studies may also be conducted to better understand the mechanism of action of the compound and to identify any potential side effects or limitations to its use.
Conclusion:
In conclusion, 2-nitro-1,4-phenylenediamine hydrochloride is a valuable compound for scientific research due to its unique properties and potential applications. The compound has been shown to have anti-tumor properties and may be useful in the development of new cancer therapies. Additionally, it has been studied for its potential to treat other diseases and to protect against DNA damage and inflammation. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of 2-nitro-1,4-phenylenediamine hydrochloride involves the reaction of 2-nitroaniline with hydrochloric acid and sodium nitrite. This reaction results in the formation of a diazonium salt, which is then coupled with 1,4-phenylenediamine to yield the final product. The reaction is typically performed in an acidic environment and requires careful control of temperature and reaction conditions to ensure a high yield of the desired product.
Eigenschaften
CAS-Nummer |
18266-52-9 |
|---|---|
Produktname |
1,4-Benzenediamine, 2-nitro-, hydrochloride (1:2) |
Molekularformel |
C6H9Cl2N3O2 |
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
2-nitrobenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-4-1-2-5(8)6(3-4)9(10)11;;/h1-3H,7-8H2;2*1H |
InChI-Schlüssel |
VTJQZXFQQIDLRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl |
Andere CAS-Nummern |
18266-52-9 |
Verwandte CAS-Nummern |
5307-14-2 (Parent) |
Synonyme |
2-nitrobenzene-1,4-diamine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



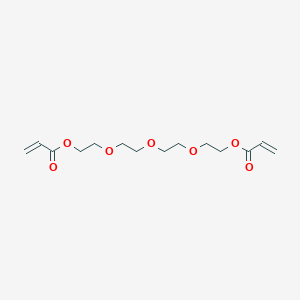
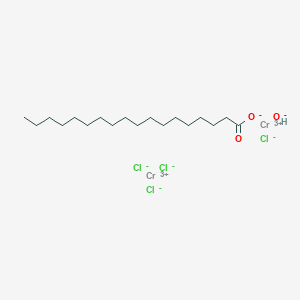
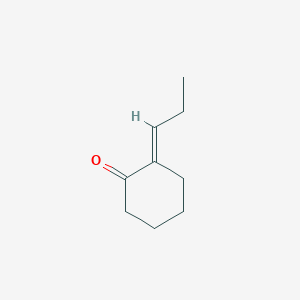


![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
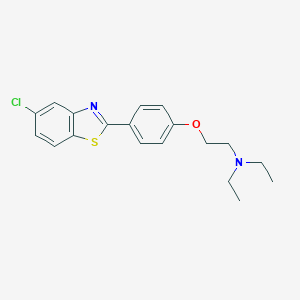
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
